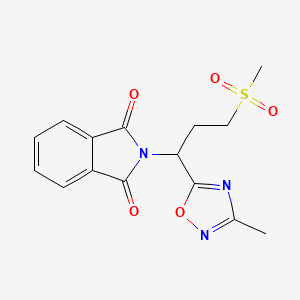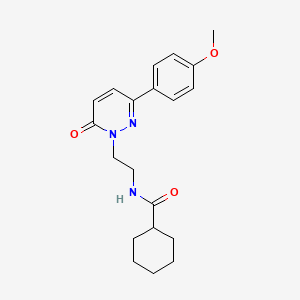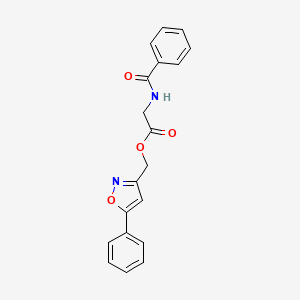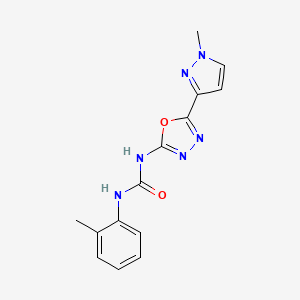![molecular formula C17H15N3OS B2588839 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 873857-02-4](/img/structure/B2588839.png)
(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a benzo[d]thiazole ring, a pyridine ring, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Pyridine Ring Introduction: The pyridine ring is often introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a suitable boronic acid and a halogenated pyridine derivative.
Pyrrolidine Attachment: The pyrrolidine moiety is typically introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the pyridine and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives and nucleophiles such as amines or alkoxides are frequently used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted benzo[d]thiazole and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a bioactive molecule. It is being investigated for its antimicrobial, antifungal, and antiviral properties. The presence of the benzo[d]thiazole ring is particularly significant due to its known biological activities .
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has been studied for its anticancer properties, with research focusing on its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation .
Industry
Industrially, the compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves the inhibition of enzyme activity or the blocking of receptor sites, leading to therapeutic effects such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds such as 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds like 3-pyridylmethanone and 2-pyridylmethanone are structurally related and are used in similar applications.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and N-methylpyrrolidine are comparable in structure and function.
Uniqueness
What sets (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(pyrrolidin-1-yl)methanone apart is its combined structural features, which confer unique chemical and biological properties. The integration of benzo[d]thiazole, pyridine, and pyrrolidine moieties in a single molecule allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c21-17(20-10-3-4-11-20)12-6-5-9-18-15(12)16-19-13-7-1-2-8-14(13)22-16/h1-2,5-9H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWBGSPTGFEUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2,4-Difluorophenoxy)methyl]benzohydrazide](/img/structure/B2588758.png)
![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2588759.png)



![N-(2H-1,3-benzodioxol-5-yl)-2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2588768.png)
![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2588769.png)
![3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588771.png)

![2-(benzylsulfanyl)-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)acetamide](/img/structure/B2588774.png)



![N-(furan-2-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2588779.png)
